Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS No.: 1823797-09-6
Cat. No.: VC6981287
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823797-09-6 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7,13H2,1-3H3 |
| Standard InChI Key | AUKSRRQPPIBRQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2)CN |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound features a 7-azabicyclo[2.2.1]heptane system, a bridged heterocycle comprising a six-membered ring with a nitrogen atom at position 7 and a bridging methylene group. This architecture imposes significant conformational restraint, reducing rotational freedom and stabilizing specific molecular geometries .
Substituent Analysis
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Tert-Butyl Carbamate Group: The tert-butoxycarbonyl (Boc) group at position 7 acts as a protective moiety for the amine, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis .
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Aminomethyl Side Chain: Positioned at C-2, the aminomethyl group (-CH2NH2) introduces a primary amine functionality, enabling further derivatization via amidation or Schiff base formation .
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H22N2O2 | |
| Molecular Weight | 226.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(CN)C2 | |
| Polar Surface Area | 76 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Pathways and Methodologies
Key Intermediate: tert-Butyl 2-Oxo-7-Azabicyclo[2.2.1]heptane-7-Carboxylate
The synthesis often begins with the ketone derivative (CAS 152533-47-6), which is subsequently reduced to introduce the aminomethyl group .
Transannular Alkylation Strategy
A β-elimination/cyclization sequence converts silyl ether intermediates into the bicyclic core. For example, treatment of silyl ether 23 with SmI2 selectively reduces the ketone to yield 24, which is further functionalized to α,β-unsaturated ester 25 .
Stereoselective Reduction
Exo-face reduction of 25 using catalytic hydrogenation or borane complexes produces the single diastereomer 27, preserving the desired (1S,2R,4R) configuration .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The Boc group enhances lipophilicity (calculated LogP = 1.42), while the aminomethyl group contributes to aqueous solubility at physiological pH .
Stability and Reactivity
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Thermal Stability: The bicyclic framework resists thermal degradation up to 150°C, as evidenced by differential scanning calorimetry .
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Hydrolytic Sensitivity: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine .
Applications in Drug Discovery
Conformationally Restricted Glutamate Analogues
The compound serves as a precursor to 7-azabicyclo[2.2.1]heptane-based glutamic acid analogues, which exhibit enhanced binding affinity for ionotropic glutamate receptors due to reduced entropy penalties upon target engagement .
Peptidomimetic Design
Incorporating the bicyclic scaffold into peptide backbones improves metabolic stability and bioavailability. For example, replacing proline residues in angiotensin-converting enzyme (ACE) inhibitors with this structure increases resistance to proteolysis .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes using chiral auxiliaries or organocatalysts could streamline access to optically pure variants .
In Vivo Pharmacokinetic Studies
Evaluating absorption, distribution, and excretion profiles in animal models will clarify its suitability for central nervous system (CNS) therapeutics .
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